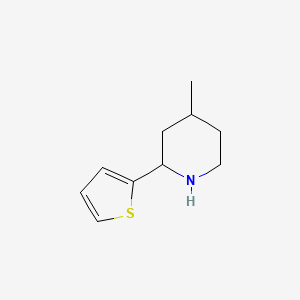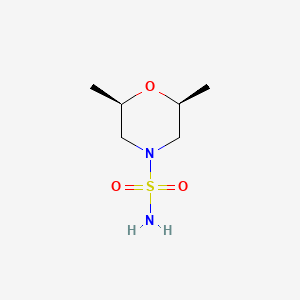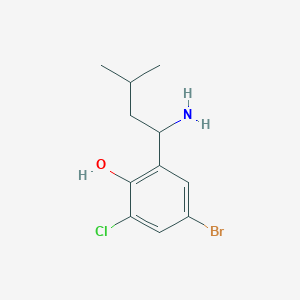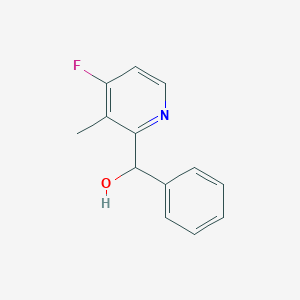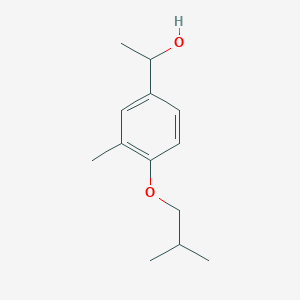
1-(4-Isobutoxy-3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isobutoxy-3-methylphenyl)ethanol is an organic compound with the molecular formula C13H20O2. It is characterized by the presence of an isobutoxy group and a methyl group attached to a phenyl ring, with an ethanol moiety. This compound is used in various scientific research applications and has unique chemical properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isobutoxy-3-methylphenyl)ethanol typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through distillation and recrystallization techniques to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isobutoxy-3-methylphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 1-(4-Isobutoxy-3-methylphenyl)ethanone.
Reduction: 1-(4-Isobutoxy-3-methylphenyl)ethane.
Substitution: 1-(4-Isobutoxy-3-methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
1-(4-Isobutoxy-3-methylphenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Isobutoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isobutoxyphenyl)ethanol
- 1-(3-Methylphenyl)ethanol
- 1-(4-Methoxy-3-methylphenyl)ethanol
Uniqueness
1-(4-Isobutoxy-3-methylphenyl)ethanol is unique due to the presence of both an isobutoxy group and a methyl group on the phenyl ring, which imparts distinct chemical properties. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-9(2)8-15-13-6-5-12(11(4)14)7-10(13)3/h5-7,9,11,14H,8H2,1-4H3 |
InChI Key |
YDRPKBHCEIRLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
